3-(1-Naphthyl)cyclobutanone
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Overview
Description
3-(1-Naphthyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a naphthyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a naphthyl-substituted cyclobutanone derivative. This can be done using a variety of reagents and conditions, including:
Nucleophilic substitution reactions: Starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, followed by nucleophilic substitution and deprotection steps.
Oxidation reactions: Oxidation of cyclobutanol derivatives using strong oxidizing agents like chromic acid.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different substituents at the cyclobutanone ring or the naphthyl group.
Common Reagents and Conditions
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(1-Naphthyl)cyclobutanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)cyclobutanone involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to undergo specific chemical reactions, such as oxidation or reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler cyclic ketone with similar reactivity but lacking the naphthyl group.
Benzocyclobutenone: A related compound with a benzene ring fused to the cyclobutanone ring, exhibiting different reactivity and applications.
Uniqueness
3-(1-Naphthyl)cyclobutanone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity and potential biological activities compared to its simpler analogs .
Properties
Molecular Formula |
C14H12O |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-naphthalen-1-ylcyclobutan-1-one |
InChI |
InChI=1S/C14H12O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11H,8-9H2 |
InChI Key |
OVLLSKWNTYXKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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